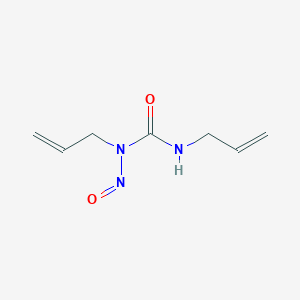
1-Nitroso-1,3-diprop-2-en-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-1,3-diprop-2-en-1-ylurea: is a chemical compound characterized by the presence of a nitroso group attached to a urea backbone. This compound is known for its unique reactivity due to the combination of nitrogen and oxygen atoms in the nitroso group, which imparts significant ambiphilic properties. These properties make it a valuable compound in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitroso-1,3-diprop-2-en-1-ylurea can be synthesized through several methods. One common approach involves the nitrosation of 1,3-diprop-2-en-1-ylurea using nitrosating agents such as nitrous acid or its derivatives. The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of computational chemistry has also been explored to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitroso-1,3-diprop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
1-Nitroso-1,3-diprop-2-en-1-ylurea has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biological pathways involving nitroso compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in cancer treatment due to its ability to form reactive intermediates.
Industry: It is used in the production of polymers and other materials where controlled reactivity is required.
Mécanisme D'action
The mechanism of action of 1-nitroso-1,3-diprop-2-en-1-ylurea involves the formation of reactive intermediates through the nitroso group. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound’s ambiphilic nature allows it to participate in a wide range of reactions, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- N-nitroso ramipril
- N-nitroso quinapril
- N-nitroso lisinopril
- 3-methyl-1-nitrosoindoline
- 1-nitroso-indoline
- 2-methyl-1-nitroso-indole
Comparison: 1-Nitroso-1,3-diprop-2-en-1-ylurea is unique due to its specific structure, which includes a urea backbone and a nitroso group attached to a prop-2-en-1-yl chain. This structure imparts distinct reactivity compared to other nitroso compounds, which may have different backbones or substituents. The presence of the prop-2-en-1-yl chain allows for specific interactions and reactivity patterns that are not observed in other nitroso compounds .
Propriétés
Numéro CAS |
60285-29-2 |
|---|---|
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
1-nitroso-1,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-8-7(11)10(9-12)6-4-2/h3-4H,1-2,5-6H2,(H,8,11) |
Clé InChI |
VATFUJDGSBMXGZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)N(CC=C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


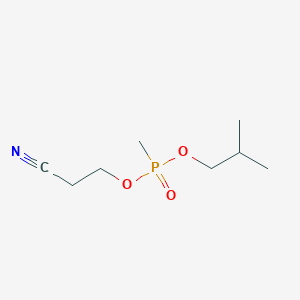
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
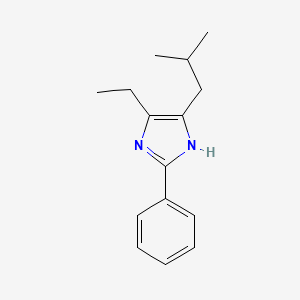
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)




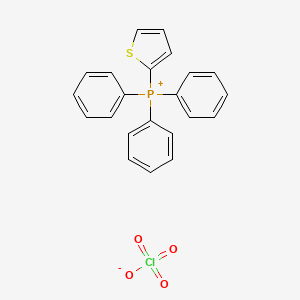

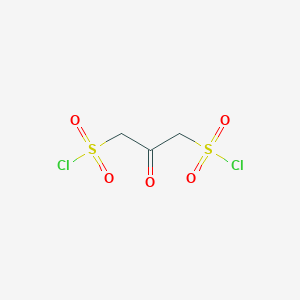
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
